molecular formula C24H26F3N3O4 B12411668 Sos1-IN-8

Sos1-IN-8

Cat. No.: B12411668
M. Wt: 477.5 g/mol
InChI Key: AXFAPMWBBDBMMZ-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sos1-IN-8 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the RAS signaling pathway. This pathway is significant in various cellular processes, including cell growth, differentiation, and survival. This compound has shown promise in inhibiting the interaction between SOS1 and RAS, making it a potential therapeutic agent for RAS-driven cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sos1-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a fused pyridazine derivative, which is then subjected to various chemical reactions to yield the final compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Advanced techniques like continuous flow chemistry may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Sos1-IN-8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Sos1-IN-8 has a wide range of scientific research applications, including:

Mechanism of Action

Sos1-IN-8 exerts its effects by inhibiting the guanine nucleotide exchange factor activity of SOS1. This inhibition prevents the activation of RAS proteins by blocking the exchange of GDP for GTP. As a result, the downstream signaling pathways, such as the MAP kinase pathway, are disrupted, leading to reduced cell proliferation and survival. The molecular targets of this compound include the SOS1 protein and its interaction with RAS proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H26F3N3O4

Molecular Weight

477.5 g/mol

IUPAC Name

2,2-difluoro-2-[2-fluoro-3-[(1R)-1-[[6-methoxy-4-methyl-7-[(3S)-oxolan-3-yl]oxyphthalazin-1-yl]amino]ethyl]phenyl]ethanol

InChI

InChI=1S/C24H26F3N3O4/c1-13(16-5-4-6-19(22(16)25)24(26,27)12-31)28-23-18-10-21(34-15-7-8-33-11-15)20(32-3)9-17(18)14(2)29-30-23/h4-6,9-10,13,15,31H,7-8,11-12H2,1-3H3,(H,28,30)/t13-,15+/m1/s1

InChI Key

AXFAPMWBBDBMMZ-HIFRSBDPSA-N

Isomeric SMILES

CC1=NN=C(C2=CC(=C(C=C12)OC)O[C@H]3CCOC3)N[C@H](C)C4=C(C(=CC=C4)C(CO)(F)F)F

Canonical SMILES

CC1=NN=C(C2=CC(=C(C=C12)OC)OC3CCOC3)NC(C)C4=C(C(=CC=C4)C(CO)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.